4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a 9,10-dioxo-9,10-dihydroanthracen-1-yl moiety
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems.
Mode of Action
The compound’s mode of action involves the functionalization of inert nonreactive C-H bonds . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized . The thermodynamic stability of cyclometallated complexes determines which C-H bonds are to be cleaved and thus functionalized .
Result of Action
The compound has been predicted to have anticancer activity, and this has been confirmed through in vitro evaluation on human lung (A549), prostate (PC3), colon (HT29), and breast cancer (MCF7) cell lines . Two derivatives of the compound were identified as potent anticancer drugs against the MCF-7 human breast cancer cell line, with GI50 values of 1.40μM and 1.52μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with butyl(ethyl)sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then coupled with 4-aminobenzamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the anthracene moiety can be reduced to form hydroxy derivatives.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of the butyl(ethyl)sulfamoyl group.
4-(N-butyl-N-ethylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide: Positional isomer with the anthracene moiety attached at a different position.
Uniqueness
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is unique due to its combination of the anthracene moiety and the butyl(ethyl)sulfamoyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-5-17-29(4-2)35(33,34)19-15-13-18(14-16-19)27(32)28-23-12-8-11-22-24(23)26(31)21-10-7-6-9-20(21)25(22)30/h6-16H,3-5,17H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWBBBSOQQOFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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